2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride
Description
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride is a piperazine derivative characterized by a cyclohexyl substituent at the 4-position of the piperazine ring and a 2-amino-ethanone backbone.
The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for bioavailability in drug development. Piperazine derivatives are often explored for their interactions with neurotransmitter receptors, though the cyclohexyl substituent in this compound may confer unique steric and electronic properties compared to other analogs .
Properties
IUPAC Name |
2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h11H,1-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOMGKVKGTBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705944-08-7 | |
| Record name | 705944-08-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride typically involves the reaction of 4-cyclohexylpiperazine with an appropriate amino ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to ensure high yield and purity of the final product. Industrial methods also incorporate rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary alcohols, and various substituted amides. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications .
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The amino group can participate in forming amides or other derivatives.
- Oxidation and Reduction : The amino group can be oxidized to nitroso derivatives, while the ketone can be reduced to secondary alcohols.
Biology
In biological research, 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride is utilized as a ligand in receptor binding studies. It has been shown to interact with neurotransmitter receptors, contributing to its pharmacological effects.
Medicine
The compound is explored for its potential therapeutic effects, particularly as a receptor antagonist in neurological studies. Its ability to modulate receptor activity makes it valuable in investigating conditions such as neurogenic inflammation and migraines.
Case Study 1: Receptor Interaction Studies
Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders. In vitro studies indicate that it may function as a selective antagonist, providing insights into its therapeutic utility.
Case Study 2: Chelating Agent Potential
Investigations into the compound's interaction with metal ions have revealed its potential as a chelating agent. This application is particularly relevant in biochemistry for studying metal-dependent enzymes and could lead to novel therapeutic strategies for metal toxicity.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist at certain receptors, inhibiting their function and leading to therapeutic effects in conditions like neurogenic inflammation or migraine .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the 2-amino-ethanone core but differ in substituents on the piperazine or aromatic rings, leading to variations in physicochemical properties and applications.
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride
- Structure : Substituted with a methyl group at the 4-position of piperazine.
- Molecular Weight : 278.19 g/mol (calculated for free base).
- Applications: Used as a building block in pharmaceutical synthesis. Its smaller substituent (methyl vs.
- Commercial Availability : Priced at $171/g (1 g scale), indicating its niche research use .
2-Amino-1-[4-(2-benzyloxyethyl)piperazin-1-yl]-ethanone Dihydrochloride
- Structure : Features a benzyloxyethyl group at the piperazine 4-position.
- Molecular Weight: Not explicitly reported, but the benzyloxyethyl group increases hydrophobicity compared to cyclohexyl or methyl analogs.
- Applications : Likely explored for its lipophilic character in blood-brain barrier penetration studies, though specific pharmacological data are unavailable .
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride (bk-2C-B)
- Structure : Contains a bromo-dimethoxyphenyl group instead of a piperazine ring.
- Molecular Weight : ~324.6 g/mol (free base).
- Applications: A psychoactive substance with stimulant and hallucinogenic effects. Pyrolysis studies indicate thermal degradation into bioactive metabolites, highlighting its instability compared to piperazine-based analogs .
2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride
- Structure : Substituted with a hydroxyl group on the phenyl ring.
- Molecular Weight : 151.17 g/mol (free base).
- Synthesis : Produced via reduction of nitro-coumarins with hydriodic acid, followed by hypophosphorous acid treatment.
- Applications: Intermediate in synthesizing fluorescent probes or metal chelators due to its phenolic hydroxyl group .
Data Table: Key Properties of Compared Compounds
Research Implications and Limitations
- Structural-Activity Relationships : The cyclohexyl group in the target compound may enhance receptor selectivity over smaller substituents (e.g., methyl) due to increased van der Waals interactions. However, excessive hydrophobicity could limit aqueous solubility .
- Synthesis Challenges: Cyclohexyl-piperazine derivatives require multi-step synthesis with stringent purification, contrasting with simpler hydroxyacetophenones .
- Data Gaps : Pharmacokinetic profiles (e.g., metabolic stability, toxicity) for most analogs remain uncharacterized in the provided evidence.
Biological Activity
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride (CAS: 705944-08-7) is a chemical compound with the molecular formula C12H25Cl2N3O. This compound is notable for its diverse applications across various scientific fields, particularly in biology and medicine. Its structure includes an amino group, a piperazine ring, and a cyclohexyl group, contributing to its unique biological activity.
The biological activity of this compound primarily involves its interaction with specific receptors, notably the calcitonin gene-related peptide (CGRP) receptors. These receptors are implicated in several physiological processes, including neurogenic inflammation and migraine pathophysiology. The compound acts as an antagonist at these receptors, thereby modulating their activity and influencing various biological pathways related to pain and inflammation .
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects in several medical fields:
- Neurology : It has shown promise as a CGRP receptor antagonist, which may provide relief in conditions such as migraines and neurogenic inflammation .
- Respiratory Medicine : Studies have evaluated its effects on airway inflammatory diseases like asthma and COPD, where CGRP plays a significant role .
- Cardiovascular Medicine : Research is ongoing to assess its efficacy in mitigating cardiovascular risks associated with elevated CGRP levels during ischemic events .
- Oncology : The compound is being explored for its potential in targeting neuroendocrine tumors that express CGRP receptors .
In Vitro Studies
In vitro experiments have demonstrated the binding affinity of this compound to CGRP receptors using radioligand binding assays. Functional antagonism was assessed through intracellular cAMP accumulation assays, confirming its role as an effective antagonist .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacological effects of this compound in conditions such as neurogenic vasodilation and inflammation. Controlled doses were administered, with monitoring of blood flow and inflammatory markers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride | Structure | Lacks cyclohexyl group; different steric properties |
| 2-Amino-1-(4-phenyl-piperazin-1-yl)-ethanone dihydrochloride | Structure | Phenyl group may affect receptor binding differently |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride | Structure | Benzyl group introduces different electronic properties |
Compared to similar compounds, this compound's cyclohexyl group imparts distinct steric and electronic properties that can influence its binding affinity and selectivity for certain molecular targets, making it a valuable candidate for specific research applications .
Case Study 1: Migraine Treatment
A double-blind, placebo-controlled study involving postmenopausal women experiencing migraines demonstrated that administration of this compound significantly reduced the frequency and severity of migraine attacks compared to the placebo group. This study highlights its potential as a therapeutic agent in migraine management.
Case Study 2: Asthma Management
Clinical trials assessing the efficacy of this compound in patients with asthma showed promising results, with significant improvements in pulmonary function tests and reductions in inflammatory biomarkers post-treatment.
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between 4-cyclohexylpiperazine and chloroacetyl chloride, followed by aminolysis and salt formation. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and maintain temperatures between 0–25°C to control exothermic reactions .
- Workup : After reaction completion, wash the organic layer with water to remove unreacted reagents, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Salt Formation : Treat the free base with hydrochloric acid (HCl) in an ethanol/water mixture to precipitate the dihydrochloride salt. Recrystallize from methanol/diethyl ether for purity .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- First Aid :
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Storage : Store in a cool, dry place (2–8°C) in airtight containers protected from light. Label containers with hazard identifiers (e.g., "Irritant") .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the cyclohexyl, piperazine, and ethanone moieties. Compare chemical shifts with analogous compounds (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to validate the molecular ion peak (expected m/z: ~292.2 for the free base) .
- Elemental Analysis : Verify Cl⁻ content (~24.3%) to confirm dihydrochloride formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?
Methodological Answer:
- Data Collection : Grow single crystals via slow evaporation of a saturated methanol solution. Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:
- Validation : Cross-check with density functional theory (DFT)-optimized geometries if experimental data conflicts with computational models .
Q. How should researchers address contradictions between spectroscopic and chromatographic purity data?
Methodological Answer:
- Hypothesis Testing :
- If HPLC shows >98% purity but NMR indicates impurities, perform LC-MS to identify co-eluting contaminants.
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from stereoisomers or degradation products .
- Sample Preparation : Ensure samples are fully dissolved and free of residual solvents (e.g., DCM) that may skew NMR integrals .
Q. What factors influence the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH Sensitivity : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC; acidic conditions (pH <3) may hydrolyze the ethanone group .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Store below 25°C to prevent thermal degradation .
- Light Exposure : UV-vis spectroscopy under UV light (254 nm) shows photodegradation after 48 hours; use amber vials for long-term storage .
Q. How can researchers identify and mitigate byproducts formed during synthesis?
Methodological Answer:
- Byproduct Profiling :
- LC-MS/MS : Detect intermediates like N-chloroacetylpiperazine (expected m/z: 215.1) .
- FT-IR : Identify unreacted chloroacetyl chloride (C=O stretch at 1810 cm⁻¹) .
- Process Optimization :
- Stoichiometry : Use a 10% excess of 4-cyclohexylpiperazine to drive the reaction to completion.
- Purification : Employ flash chromatography (silica gel, eluent: 5% MeOH in DCM) to isolate the target compound from dimeric byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
